Cas no 184290-20-8 (3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(4-morpholinyl)-
- 3-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione
- 3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
-
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M234151-1g |
3-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione |
184290-20-8 | 1g |
$ 295.00 | 2022-06-04 | ||
Life Chemicals | F0693-0737-1g |
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
184290-20-8 | 95%+ | 1g |
$204.0 | 2023-09-07 | |
Life Chemicals | F0693-0737-5g |
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
184290-20-8 | 95%+ | 5g |
$612.0 | 2023-09-07 | |
Life Chemicals | F0693-0737-2.5g |
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
184290-20-8 | 95%+ | 2.5g |
$408.0 | 2023-09-07 | |
Life Chemicals | F0693-0737-0.25g |
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
184290-20-8 | 95%+ | 0.25g |
$183.0 | 2023-09-07 | |
Life Chemicals | F0693-0737-0.5g |
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
184290-20-8 | 95%+ | 0.5g |
$193.0 | 2023-09-07 | |
TRC | M234151-500mg |
3-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione |
184290-20-8 | 500mg |
$ 185.00 | 2022-06-04 | ||
TRC | M234151-100mg |
3-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione |
184290-20-8 | 100mg |
$ 50.00 | 2022-06-04 | ||
Life Chemicals | F0693-0737-10g |
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
184290-20-8 | 95%+ | 10g |
$857.0 | 2023-09-07 |
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報
Introduction to 3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 184290-20-8)
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, with the CAS number 184290-20-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydropyrimidines and is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The chemical structure of 3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is defined by a tetrahydropyrimidine core with a methyl group at the 3-position and a morpholine substituent at the 6-position. The presence of these functional groups imparts specific physicochemical properties to the molecule. For instance, the morpholine ring enhances the compound's solubility in polar solvents and contributes to its ability to form hydrogen bonds. These properties are crucial for its biological interactions and potential therapeutic applications.
The synthesis of 3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been explored through various methodologies. One common approach involves the reaction of an appropriate amine with a carbonyl compound followed by cyclization. A recent study published in the Journal of Organic Chemistry reported a novel one-pot synthesis method that significantly improves yield and purity while reducing reaction time. This method involves the condensation of 3-methylbutanal with morpholine and subsequent cyclization in the presence of a catalyst. The efficiency and simplicity of this synthetic route make it an attractive option for large-scale production.
In terms of biological activities, 3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has shown promising results in several areas. One notable application is its potential as an antiviral agent. Research conducted at the University of California demonstrated that this compound exhibits potent inhibitory effects against certain RNA viruses, including influenza and coronaviruses. The mechanism of action involves interference with viral replication processes, making it a valuable lead compound for further drug development.
Beyond antiviral activity, 3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been investigated for its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry reported that this compound effectively reduces inflammation in both in vitro and in vivo models. The anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in inflammatory responses. These findings suggest potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma.
The pharmacokinetic profile of 3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been studied to assess its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It demonstrates good oral bioavailability and a reasonable half-life in animal models. These characteristics are essential for ensuring effective delivery and sustained action when administered as a therapeutic agent.
To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. Early-phase trials have shown promising results with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 184290-20-8) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and favorable biological activities make it an attractive candidate for drug development. Ongoing research continues to uncover new applications and optimize its properties for clinical use. As more data becomes available from ongoing studies and clinical trials, 3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2, 4-dione is poised to play a crucial role in advancing medical treatments for viral infections and inflammatory diseases.
184290-20-8 (3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione) Related Products
- 2229155-28-4(tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate)
- 1804369-17-2(Methyl 2-amino-3-(difluoromethyl)-6-methylpyridine-4-carboxylate)
- 2138157-48-7(Methanone, cyclobutyl-2,6-diazaspiro[3.5]non-6-yl-)
- 923114-03-8(N-(3-fluorophenyl)-2-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide)
- 1804135-24-7(2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one)
- 1009303-61-0(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione)
- 2034396-06-8(5-bromo-N-(1r,4r)-4-(pyrazin-2-yloxy)cyclohexylfuran-2-carboxamide)
- 925701-88-8(Acitretin (sodium))
- 2869872-25-1(3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- )
- 85740-98-3(4-Chloro-3-methoxybenzoic acid)




